4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound with potential applications in medicinal chemistry. Its CAS Number is 1324074-22-7, and it has a molecular weight of 335.79 g/mol. The compound belongs to the class of benzamides, which are known for their diverse biological activities. The presence of both a tetrazole and a chloro group in its structure suggests potential pharmacological significance, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be sourced from various chemical suppliers and databases, including ChemSrc and PubChem, which provide detailed information on its properties and synthesis methods. It falls under the classification of organic compounds, specifically as a benzamide derivative due to the presence of the benzamide functional group.
The synthesis of 4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions starting from readily available precursors.
The detailed reaction conditions such as temperature, solvents, and catalysts would be specific to the chosen synthetic pathway.
The molecular formula of this compound is . The structure includes:
The compound's structural data can be represented in various formats such as SMILES or InChI strings for computational modeling and analysis:
ClC(=O)Nc1ccccc1N=[N+]=[N-]This notation allows for easy representation in chemical informatics software.
The compound may participate in several chemical reactions typical for benzamides and heterocycles:
The specifics of these reactions would depend on the conditions employed, including solvent choice, temperature, and presence of catalysts.
Research into similar compounds suggests that tetrazoles can act as bioisosteres for carboxylic acids, potentially influencing pathways related to inflammation or microbial resistance.
The compound's solubility, reactivity with acids/bases, and stability under various conditions are crucial for its application in research and industry but are not well-documented in available sources.
4-chloro-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)benzamide is primarily investigated for its potential therapeutic applications. Its structure suggests it could be relevant in:
Further studies are necessary to fully elucidate its biological activity and therapeutic potential.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1